
2,5,2'-Trihydroxy-4-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,2’-Trihydroxy-4-methoxybenzophenone: is a naturally occurring compound with the molecular formula C14H12O5 and a molecular weight of 260.24 g/mol . It is a white to pale yellow solid that is slightly soluble in water but soluble in many organic solvents such as ether, chloroform, and benzene . This compound is used in various scientific research fields, particularly in life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,2’-Trihydroxy-4-methoxybenzophenone can be achieved through a multi-step process:
Nitration: The reaction between ortho-nitrobenzophenone and anisole produces 2,5-dinitro-4-methoxybenzophenone.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves the same steps as laboratory preparation but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5,2’-Trihydroxy-4-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc powder and acetic acid are commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,5,2’-Trihydroxy-4-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the formulation of UV filters and sunscreens due to its ability to absorb UV radiation.
Mechanism of Action
The mechanism of action of 2,5,2’-Trihydroxy-4-methoxybenzophenone involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
UV Absorption: It absorbs UV radiation, preventing damage to biological tissues and materials.
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens.
2,2’-Dihydroxy-4-methoxybenzophenone: Known for its UV-absorbing properties and used in various cosmetic formulations.
Uniqueness: 2,5,2’-Trihydroxy-4-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it particularly effective in certain applications like UV protection and antioxidant activity .
Properties
Molecular Formula |
C14H12O5 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2,5-dihydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-13-7-11(16)9(6-12(13)17)14(18)8-4-2-3-5-10(8)15/h2-7,15-17H,1H3 |
InChI Key |
XHNFQUHVRWGKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


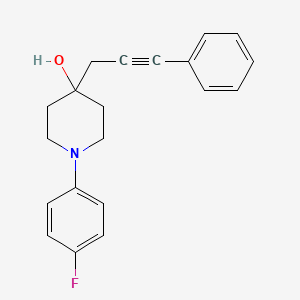
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)
![(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione](/img/structure/B12309649.png)

![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)

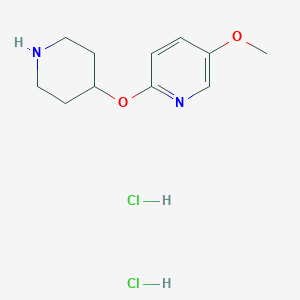
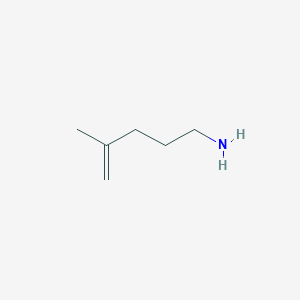
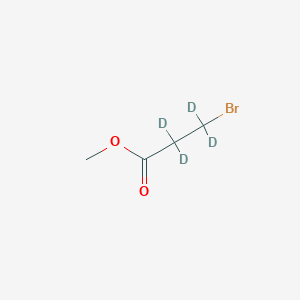
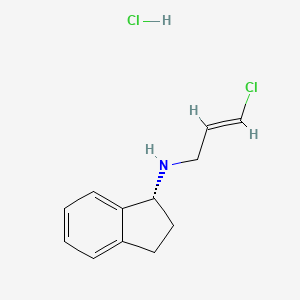
![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)
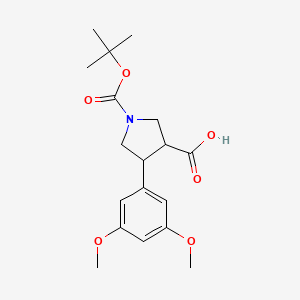
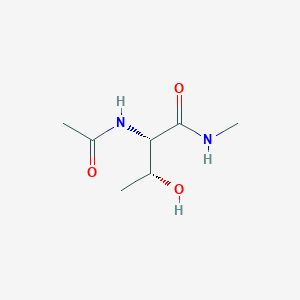
![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)
